2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-cyclopropylacetamide oxalate
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Overview
Description
2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-cyclopropylacetamide oxalate is a chemical compound with a complex structure that includes a piperidine ring, a cyanobenzyl group, and a cyclopropylacetamide moiety
Preparation Methods
The synthesis of 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-cyclopropylacetamide oxalate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyanobenzyl group: This step often involves a nucleophilic substitution reaction where a cyanobenzyl halide reacts with the piperidine intermediate.
Attachment of the cyclopropylacetamide moiety: This can be done through an amide coupling reaction, where the piperidine intermediate reacts with a cyclopropylacetamide derivative.
Formation of the oxalate salt: The final step involves the reaction of the amide compound with oxalic acid to form the oxalate salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-cyclopropylacetamide oxalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the cyanobenzyl group, where nucleophiles such as amines or thiols replace the cyanide group.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acid and amine derivatives.
Scientific Research Applications
2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-cyclopropylacetamide oxalate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition, providing insights into biological pathways and mechanisms.
Industry: The compound can be used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism of action of 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-cyclopropylacetamide oxalate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar compounds to 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-cyclopropylacetamide oxalate include:
2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate: This compound has a phenethyl group instead of a cyclopropyl group, which may result in different chemical and biological properties.
2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(tetrahydrofuran-2-yl)methylacetamide oxalate: The presence of a tetrahydrofuran ring in this compound can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-[4-[(4-cyanophenyl)methoxymethyl]piperidin-1-yl]-N-cyclopropylacetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2.C2H2O4/c20-11-15-1-3-16(4-2-15)13-24-14-17-7-9-22(10-8-17)12-19(23)21-18-5-6-18;3-1(4)2(5)6/h1-4,17-18H,5-10,12-14H2,(H,21,23);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUJJOQQCPENQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)C#N.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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